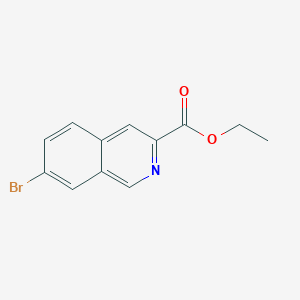

Ethyl 7-bromoisoquinoline-3-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Ethyl 7-bromoisoquinoline-3-carboxylate involves several steps. The process begins with the reaction of 4-bromophthalic acid with borane-THF complex in tetrahydrofuran and methanol at 0°C, yielding 4-bromo-2-hydroxymethylbenzyl alcohol . This is followed by the reaction with oxalyl chloride and DMSO to produce 4-bromo-benzene-1,2-dicarbaldehyde . The final step involves refluxing the dicarbaldehyde with diethylamino malonate and sodium ethoxide in anhydrous ethanol, yielding the this compound .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10BrNO2/c1-2-16-12(15)11-6-8-3-4-10(13)5-9(8)7-14-11/h3-7H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .Applications De Recherche Scientifique

Organic Synthesis Applications

Ethyl 7-bromoisoquinoline-3-carboxylate serves as a key intermediate in the synthesis of complex heterocyclic compounds. For instance, it has been utilized in the one-pot synthesis of unsymmetrical polyhydroquinoline derivatives employing a halogen-free, reusable Bronsted acidic ionic liquid catalyst, demonstrating a clean and efficient method for producing these compounds in high yield (Khaligh, 2014). Another example includes its application in the synthesis of novel annulated dihydroisoquinoline heterocycles, where it participated in coupling reactions leading to structures with potential antitumor activities (Saleh et al., 2020). These studies highlight its versatility in constructing complex molecular frameworks.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is a precursor for compounds with promising biological activities. It has been used to develop quinoline-based derivatives with significant anti-tubercular and antibacterial properties. For instance, derivatives synthesized from this compound showed notable activity against Mycobacterium smegmatis and various bacterial strains, suggesting potential for further investigation as antimicrobial agents (Li et al., 2019). Additionally, its transformation into compounds evaluated for cytotoxicity against cancer cell lines underlines its contribution to the search for new anticancer agents (Boztaş et al., 2019).

Material Science Applications

In the realm of material science, the synthesis of novel compounds from this compound has implications for the development of new materials. For example, the compound has been used in the creation of mesomeric betaines that exhibit fluorescence properties, which could be beneficial in the design of optical materials or sensors (Smeyanov et al., 2017).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Mode of Action

The mode of action depends on the specific target. The compound might inhibit or activate its target, leading to changes in cellular processes .

Biochemical Pathways

Without specific information on the target, it’s difficult to say which biochemical pathways might be affected. Isoquinoline derivatives are often involved in pathways related to cell signaling .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound determine its bioavailability. Ethyl 7-bromoisoquinoline-3-carboxylate is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is predicted to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .

Action Environment

The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. This compound is a solid that should be stored in a dark place, sealed in dry, at room temperature .

Analyse Biochimique

Biochemical Properties

Ethyl 7-bromoisoquinoline-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These interactions suggest that this compound can influence the metabolism of other compounds by modulating the activity of these enzymes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of cytochrome P450 enzymes can lead to altered metabolic pathways in cells, affecting the synthesis and degradation of various biomolecules . Additionally, this compound may impact cell proliferation and apoptosis, although specific studies on these effects are limited.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. As an inhibitor of cytochrome P450 enzymes, it binds to the active sites of these enzymes, preventing their normal catalytic activity . This inhibition can lead to changes in the metabolism of drugs and other xenobiotics, potentially altering their pharmacokinetics and pharmacodynamics. Furthermore, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored in a dark, dry place at room temperature . Its stability and activity may decrease over extended periods or under conditions of high humidity and temperature. Long-term studies on the effects of this compound on cellular function are limited, but it is essential to consider potential degradation products and their impact on experimental outcomes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor . At higher doses, it could potentially cause adverse effects, including hepatotoxicity and nephrotoxicity, due to the accumulation of the compound and its metabolites. It is crucial to determine the appropriate dosage range to balance efficacy and safety in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can affect the metabolism of endogenous and exogenous compounds, leading to changes in metabolic flux and metabolite levels. The compound may also influence the activity of other enzymes and cofactors involved in metabolic processes, although specific details on these interactions are limited.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and activity . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the interactions of this compound with biomolecules and its overall effects on cellular processes.

Propriétés

IUPAC Name |

ethyl 7-bromoisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-6-8-3-4-10(13)5-9(8)7-14-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCUGHMZPQHISH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C=C(C=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10739773 | |

| Record name | Ethyl 7-bromoisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660830-62-6 | |

| Record name | Ethyl 7-bromoisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Chloro-3-methylpyrrolo[1,2-a]pyrazine](/img/structure/B1510305.png)

![(1-Hydroxycyclohexyl)[4-(2-hydroxyethoxy)phenyl]methanone](/img/structure/B1510326.png)

![2-Methylimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B1510336.png)

![5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B1510340.png)

![4-bromo-5-chloro-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1510343.png)